Herkinorin
Overview
Description
Herkinorin is an opioid analgesic that is an analogue of the natural product salvinorin A . It was discovered in 2005 during structure-activity relationship studies into neoclerodane diterpenes .
Synthesis Analysis
Herkinorin is a semi-synthetic compound, made from salvinorin B, which is most conveniently made from salvinorin A by deacetylation . Salvinorin A is present in larger quantities in the plant Salvia divinorum .Molecular Structure Analysis
Herkinorin is a potent not alkaloidal agonist . It reaches an allosteric sodium ion binding site near N150 . Key interactions in that region appear relevant for the lack of β-arrestin recruitment by herkinorin .Chemical Reactions Analysis
Herkinorin is the first μ opioid (MOP) selective agonist derived from salvinorin A . Unlike other opioids, herkinorin does not promote the recruitment of β-arrestin-2 to the MOP receptor and does not lead to receptor internalization .Scientific Research Applications
Antinociceptive Effects
Herkinorin has been explored for its potential in pain management due to its unique properties as a μ-opioid (MOP) selective agonist derived from salvinorin A. It exhibits antinociceptive effects without promoting β-arrestin-2 recruitment to the MOP receptor, which is a distinctive feature compared to other opioids. This property suggests a lower likelihood of tolerance development, making herkinorin a promising candidate for treating various pain states (Lamb et al., 2012).
Neuroendocrine Biomarker Studies in Primates
In studies involving nonhuman primates, herkinorin showed differential effects based on gender, indicating its nuanced role in neuroendocrine functions. The substance's effects were more robust in females compared to males, highlighting the potential gender-specific applications of herkinorin in neuroendocrine research (Butelman et al., 2008).
Neuroprotection in Ischemic/Reperfusion Injury
Herkinorin has shown potential in providing neuroprotection against cerebral ischemia/reperfusion injury in mice. The compound appeared to attenuate the effects of brain injury and reduce infarct volumes, indicating its potential therapeutic use in stroke and related conditions (Gui et al., 2016).
Alleviating Neuronal Ischemic Injury
Herkinorin demonstrates the ability to alleviate neuronal ischemic injury through the modulation of the NLRP3 inflammasome, an important factor in inflammatory responses. This suggests its potential role in treating inflammation-associated diseases and pathological processes related to ischemic conditions (Cui et al., 2021).
Vascular Effects
Studies have shown that herkinorin can induce cerebral vascular dilation, mediated predominantly through kappa opioid receptors rather than mu opioid receptors. This property of herkinorin highlights its potential application in studying and managing vascular conditions (Ji et al., 2013).
Future Directions
Herkinorin may produce peripheral antinociception with decreased tolerance liability and thereby represents a promising template for the development of agents for the treatment of a variety of pain states . The structure-based biased ligand discovery at the μ-opioid receptor could revolutionize drug discovery at opioid and other receptors .
properties
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQMXRFUVDCHC-XAGHGKQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235444 | |
Record name | Herkinorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Herkinorin | |
CAS RN |
862073-77-6 | |
Record name | Herkinorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862073-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Herkinorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862073776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Herkinorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HERKINORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN29VGR24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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